![molecular formula C9H20ClNO B2519428 cis-2-(4-Aminocyclohexyl)propan-2-ol;hydrochloride CAS No. 2387569-41-5](/img/structure/B2519428.png)
cis-2-(4-Aminocyclohexyl)propan-2-ol;hydrochloride
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Overview
Description
The compound of interest, cis-2-(4-Aminocyclohexyl)propan-2-ol;hydrochloride, is a derivative of cyclohexane, which is a six-membered carbon ring with various functional groups attached. The papers provided discuss related compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of related cyclohexane derivatives involves various chemical reactions. For instance, the preparation of cis- and trans-2-aminocyclohexanols is described, where the cis isomers were prepared by treating the corresponding trans-2-acetamidocyclohexanols with thionyl chloride followed by hydrolysis . Additionally, the synthesis of cis- and trans-2-amino-1-arylcyclohexanols involved reactions of epoxides with isopropylamine or sodium azide followed by lithium aluminum hydride reduction . These methods could potentially be adapted for the synthesis of cis-2-(4-Aminocyclohexyl)propan-2-ol;hydrochloride.
Molecular Structure Analysis
The molecular structure of cyclohexane derivatives is crucial for their biological activity. X-ray crystallography, NMR, and TLC mobility were used to assign structures to the synthesized amino alcohols . The conformational preference of cis-2-Aminocyclohex-4-enecarboxylic acid, a related compound, was found to be similar to that of cis-2-aminocyclohexanecarboxylic acid, suggesting that the cis-2-(4-Aminocyclohexyl)propan-2-ol;hydrochloride may also exhibit a specific conformational preference .
Chemical Reactions Analysis
The chemical reactivity of cyclohexane derivatives can be complex. For example, the reaction of cis-1-aminomethylcyclohexane-1,2-diol with aromatic aldehydes resulted in a multicomponent equilibrium mixture involving Schiff bases, spirooxazolidines, condensed 1,3-oxazines, and tricyclic compounds . This indicates that the compound of interest may also participate in a variety of chemical reactions, forming multiple products depending on the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexane derivatives are influenced by their molecular structure. The trans isomers of amino alcohols were found to be more potent than the cis isomers, and the inclusion of flat lipophilic moieties significantly increased potency . The conformational analysis of cis-2-Aminocyclohex-4-enecarboxylic acid showed that it adopted helical conformations in solution and in the crystal state . These findings suggest that the physical and chemical properties of cis-2-(4-Aminocyclohexyl)propan-2-ol;hydrochloride would be similarly influenced by its stereochemistry and substituents.
Scientific Research Applications
Stereochemical Studies and Catalysis
- Catalytic Hydrogenation : In a study of the hydrogenation of 4-t-butylmethylenecyclohexane, researchers found that using chloroplatinic acid and stannous chloride in propan-2-ol containing aqueous hydrogen bromide catalyzed the hydrogenation to form a significant percentage of the cis-product (Mitchell, 1970).
Biochemistry and Pharmacology
- Synthesis and Biological Evaluation : N-(2-chloroethyl)-N'-(cis-4-hydroxycylohexyl)-N-nitrosourea, a metabolite of CCNU, was synthesized from 4-aminocyclohexanols. It showed significant activity against murine leukemia, suggesting the potential of the cis-4-aminocyclohexanol structure in anticancer activity (Johnston, McCaleb, Montgomery, 1975).
Chemistry of Amino Acids and Peptides
- Helical Foldamers : The use of cis-2-Aminocyclohex-4-enecarboxylic acid, a related compound, in the construction of helical foldamers was explored. This research highlights the utility of such cyclic amino acids in peptide chemistry (Kwon, Kang, Choi, Choi, 2015).
Applications in Organic Synthesis
- Synthesis of Antidotes for Poisoning : Research on the synthesis of antidotes for anticholinesterase poisoning involved the preparation of cis- and trans-2-aminocyclohexanols, showcasing the application of these compounds in synthesizing therapeutic agents (Bannard, Parkkari, 1970).
Metabolic Studies
- Excretion and Metabolic Defects : The excretion of cis- and trans-4-hydroxycyclohexylacetic acid in a child and her mother, along with a sulfur amino acid, suggested a defective 4-hydroxyphenylpyruvate dioxygenase. This research indicates the role of cis-structured compounds in metabolic studies (Niederwieser, Wadman, Danks, 1978).
Safety and Hazards
properties
IUPAC Name |
2-(4-aminocyclohexyl)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-9(2,11)7-3-5-8(10)6-4-7;/h7-8,11H,3-6,10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAQQHDLYHZJFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCC(CC1)N)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-2-(4-Aminocyclohexyl)propan-2-ol;hydrochloride |
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